molecular formula C11H10ClNO2 B1518880 5-(2-chloroacetyl)-2,3-dihydro-1H-indole-1-carbaldehyde CAS No. 1114823-88-9

5-(2-chloroacetyl)-2,3-dihydro-1H-indole-1-carbaldehyde

Cat. No.: B1518880
CAS No.: 1114823-88-9
M. Wt: 223.65 g/mol
InChI Key: LLCRAYZJRHFGOQ-UHFFFAOYSA-N
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Description

The compound “5-(2-chloroacetyl)-2,3-dihydro-1H-indole-1-carbaldehyde” is a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to have various biological activities and are used in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as oxindole carboxamides have been synthesized for inhibiting the viral RNA dependent RNA-polymerase (RdRp) activity of DENV . Another method involves the reaction of L-proline with chloroacetyl chloride .

Scientific Research Applications

Synthesis and Biological Activity

  • Researchers have explored the synthesis of heterocyclic compounds involving indole derivatives, demonstrating their potential as antimicrobial agents and enzyme inhibitors. For example, the synthesis of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives has been studied for their antimicrobial properties and enzyme activity levels (Attaby, Ramla, & Gouda, 2007).

Molecular Characterization and Interactions

  • The condensation reactions of indole derivatives under specific conditions have been characterized, including their crystal structure and molecular interactions. For instance, the study on the crystal structure, Hirshfeld surface, and thermal analysis of certain indole derivatives highlights their intermolecular interactions and thermal stability (Barakat et al., 2017).

Catalysis and Green Chemistry

  • Green chemistry approaches to synthesize indole derivatives, such as using nanocatalysts and solvent-free methods, have been reported. These methods offer advantages in yield, reaction time, and environmental impact. The synthesis of knoevenagel condensed products of indole-3-carbaledehydes is one such example, emphasizing the role of ZnO nanoparticles in enhancing reaction efficiency (Madan, 2020).

Natural Products and Isolation

  • The isolation of indole alkaloids from natural sources, such as marine sponges, has been studied for their cytotoxic and antimicrobial activities. This research underscores the importance of natural indole derivatives in drug discovery and development (Ashour et al., 2007).

Synthetic Routes and Chemical Transformations

  • Advanced synthetic routes for indole derivatives have been explored, including radical cyclization techniques to create fused indole structures. These methods contribute to the synthesis of complex organic molecules with potential biological activities (Moody & Norton, 1995).

Safety and Hazards

While specific safety data for this compound is not available, similar compounds like chloroacetyl chloride are known to be hazardous. Chloroacetyl chloride is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and it may cause respiratory irritation .

Properties

IUPAC Name

5-(2-chloroacetyl)-2,3-dihydroindole-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-6-11(15)9-1-2-10-8(5-9)3-4-13(10)7-14/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCRAYZJRHFGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C(=O)CCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189753
Record name 1H-Indole-1-carboxaldehyde, 5-(2-chloroacetyl)-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114823-88-9
Record name 1H-Indole-1-carboxaldehyde, 5-(2-chloroacetyl)-2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114823-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxaldehyde, 5-(2-chloroacetyl)-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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